molecular formula C34H24N4O6 B408468 (5E)-1-(4-METHOXYPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(4-METHOXYPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B408468
M. Wt: 584.6g/mol
InChI Key: JLYJLMYBWSXNAX-ZTKZIYFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(4-METHOXYPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrole ring, a pyrimidinetrione core, and various aromatic substituents

Properties

Molecular Formula

C34H24N4O6

Molecular Weight

584.6g/mol

IUPAC Name

(5E)-1-(4-methoxyphenyl)-5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C34H24N4O6/c1-44-28-18-16-26(17-19-28)37-33(40)29(32(39)35-34(37)41)20-24-21-30(22-8-4-2-5-9-22)36(31(24)23-10-6-3-7-11-23)25-12-14-27(15-13-25)38(42)43/h2-21H,1H3,(H,35,39,41)/b29-20+

InChI Key

JLYJLMYBWSXNAX-ZTKZIYFRSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)C(=O)NC2=O

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-METHOXYPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Aromatic Substituents: The aromatic substituents can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Pyrimidinetrione Core: The pyrimidinetrione core can be synthesized by the reaction of urea with β-diketones under acidic conditions.

    Final Coupling Reaction: The final step involves the coupling of the pyrrole derivative with the pyrimidinetrione core using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the aromatic substituents.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The primary product of reduction is the corresponding amine.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent due to its unique structure and reactivity.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic nature.

Mechanism of Action

The mechanism of action of (5E)-1-(4-METHOXYPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(1-{4-nitrophenyl}-2,5-diphenyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • **5-[(1-{4-nitrophenyl}-2,5-diphenyl-1H-pyrrol-3-yl)methylene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The uniqueness of (5E)-1-(4-METHOXYPHENYL)-5-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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